2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol is a complex organic compound with the molecular formula C12H12ClN5O3. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol typically involves multiple steps. One common method includes the reaction of benzo[1,3]dioxole with chlorotriazine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanolamine to yield the final compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,3,5]triazin-2-ylamino]-ethanol
- 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-bromo-[1,3,5]triazin-2-ylamino]-ethanol
Uniqueness
Compared to similar compounds, 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable in certain research contexts .
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3/c13-10-16-11(14-3-4-19)18-12(17-10)15-7-1-2-8-9(5-7)21-6-20-8/h1-2,5,19H,3-4,6H2,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHFMXWRLEIOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC(=N3)NCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.